(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine is an organic compound characterized by its unique molecular structure, which includes a cyclobutyl ring, a fluorophenyl substituent, and a methanamine functional group. The compound has the molecular formula and a molecular weight of approximately 207.29 g/mol. It is classified as an amine due to the presence of the amine group (-NH2), which suggests potential biological activity and applications in medicinal chemistry.
The synthesis of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine can be achieved through several methods, typically involving multiple synthetic steps:
The molecular structure of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine can be represented using various structural formulas:
CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C
InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3
BDNNEVYPCZGFFV-UHFFFAOYSA-N
The structure features a cyclobutyl ring with two methyl groups at positions 3 and 3 and a 4-fluorophenyl group attached at position 1.
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific biological targets such as receptors or enzymes. The binding of this compound to these targets may modulate their activity, leading to various pharmacological effects. Detailed studies are necessary to fully elucidate these interactions and their implications for drug design and development.
Relevant data regarding these properties can inform potential applications in various fields.
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine has significant applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: